molecular formula C13H23N2O2- B11821657 N-[4-(aminomethyl)-1-bicyclo[2.2.1]heptanyl]-N-tert-butylcarbamate

N-[4-(aminomethyl)-1-bicyclo[2.2.1]heptanyl]-N-tert-butylcarbamate

Cat. No.: B11821657
M. Wt: 239.33 g/mol
InChI Key: YBAZNCRMDIICSC-UHFFFAOYSA-M
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Description

N-[4-(aminomethyl)-1-bicyclo[2.2.1]heptanyl]-N-tert-butylcarbamate is a compound that belongs to the class of bicyclic amines. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which is a common motif in organic chemistry due to its rigidity and stability. The presence of the aminomethyl and tert-butylcarbamate groups further enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminomethyl)-1-bicyclo[2.2.1]heptanyl]-N-tert-butylcarbamate typically involves the aminomethylation of bicyclo[2.2.1]heptane derivatives. One common method is the reaction of bicyclo[2.2.1]heptane-2,3-diol with aminomethylating agents under controlled conditions . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound. The use of automated systems and advanced reactors ensures high purity and yield, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminomethyl)-1-bicyclo[2.2.1]heptanyl]-N-tert-butylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted bicyclo[2.2.1]heptane derivatives.

Scientific Research Applications

N-[4-(aminomethyl)-1-bicyclo[2.2.1]heptanyl]-N-tert-butylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(aminomethyl)-1-bicyclo[2.2.1]heptanyl]-N-tert-butylcarbamate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The bicyclo[2.2.1]heptane structure provides rigidity, allowing the compound to fit into specific binding sites on enzymes or receptors, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(aminomethyl)-1-bicyclo[2.2.1]heptanyl]-N-tert-butylcarbamate is unique due to its specific combination of the aminomethyl and tert-butylcarbamate groups, which confer distinct chemical and biological properties. Its stability and reactivity make it a versatile compound in various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H23N2O2-

Molecular Weight

239.33 g/mol

IUPAC Name

N-[4-(aminomethyl)-1-bicyclo[2.2.1]heptanyl]-N-tert-butylcarbamate

InChI

InChI=1S/C13H24N2O2/c1-11(2,3)15(10(16)17)13-6-4-12(8-13,9-14)5-7-13/h4-9,14H2,1-3H3,(H,16,17)/p-1

InChI Key

YBAZNCRMDIICSC-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)N(C(=O)[O-])C12CCC(C1)(CC2)CN

Origin of Product

United States

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